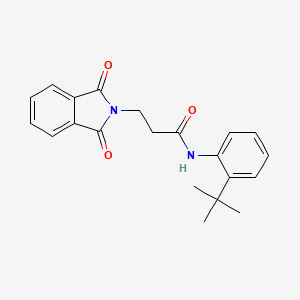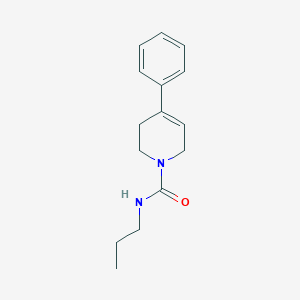![molecular formula C20H25N5O B4786635 3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B4786635.png)
3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Vue d'ensemble
Description
3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3311~3,7~]decane-1-carboxamide is a complex organic compound featuring a tricyclic decane structure with a tetrazole ring and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This core can be synthesized through a Diels-Alder reaction followed by hydrogenation. The tetrazole ring is introduced via a cycloaddition reaction between an azide and a nitrile group. The final step involves coupling the tetrazole derivative with the tricyclic core using amide bond formation techniques .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines[5][5].
Applications De Recherche Scientifique
3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The compound may also interact with proteins and nucleic acids, modulating their functions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-tri(1H-tetrazol-5-yl)benzene: Another tetrazole-containing compound with different structural properties.
1,3,3,5-tetra(1H-tetrazol-5-yl)-pentane: A multicyclic tetrazole derivative with high-energy applications.
Uniqueness
3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide is unique due to its tricyclic decane core combined with a tetrazole ring and carboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
IUPAC Name |
3,5-dimethyl-N-[3-(2H-tetrazol-5-yl)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-18-7-13-8-19(2,10-18)12-20(9-13,11-18)17(26)21-15-5-3-4-14(6-15)16-22-24-25-23-16/h3-6,13H,7-12H2,1-2H3,(H,21,26)(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGRYYFWPHUMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=CC(=C4)C5=NNN=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B4786559.png)
![Ethyl 2-[[3-[4-(2-methylpropoxy)phenyl]-3-oxopropyl]amino]acetate](/img/structure/B4786561.png)
![2-[(3-Cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B4786565.png)
![ethyl 6'-amino-3'-butyl-5'-cyano-1H,2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B4786567.png)
![4-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}phenyl acetate](/img/structure/B4786581.png)
![1-{3-[(anilinocarbonothioyl)amino]propyl}-4-piperidinecarboxamide](/img/structure/B4786589.png)
![3-allyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4786595.png)
![ethyl 4-{2-[4-(benzoylamino)benzoyl]hydrazino}-4-oxobutanoate](/img/structure/B4786609.png)

![ETHYL 1-ETHYL-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4786616.png)
![N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4786619.png)
![N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-[4-OXOPYRAZOLO[1,5-D][1,2,4]TRIAZIN-5(4H)-YL]ACETAMIDE](/img/structure/B4786624.png)

